N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-13-6-5-11-17-18-12(20(11)19-13)9-16-14(21)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLFECMHVIYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Potential
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide has shown promising anticancer activity in preliminary studies. Its mechanism of action is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression.
- Induction of Apoptosis : Research indicates that related compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Studies suggest these compounds may cause cell cycle arrest at the G2/M phase.
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Anticancer | 0.52 |
| Triazoloquinazolinones | Polo-like kinase inhibition | 0.34 |
| This compound | Anticancer (preliminary) | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the triazole ring has been linked to enhanced activity against various bacterial and fungal strains.
Preliminary studies have indicated effectiveness against:
- Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative Bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
- Fungal Species : Such as Candida albicans and Aspergillus niger.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Triazoloquinazolinones : This research highlighted the anticancer properties through their inhibitory effects on Plk1. Significant reductions in cell viability were observed across various cancer cell lines.
- Antiviral Activity Research : Investigations into similar heterocyclic compounds revealed promising antiviral properties against various viruses. The substitution patterns on the triazole ring significantly influenced their efficacy.
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data for this compound is limited at this stage, preliminary assessments suggest it may exhibit favorable absorption and distribution characteristics due to its lipophilic nature conferred by the ethoxy group.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as c-Met and Pim-1. These interactions inhibit the activity of these enzymes, leading to the suppression of tumor cell proliferation and induction of apoptosis . The compound’s ability to arrest cells in the S stage of the cell cycle and modulate key signaling pathways, such as PI3K/AKT/mTOR, further contributes to its antitumor effects .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the [1,2,4]triazolo[4,3-b]pyridazine core is a critical site for modulating bioactivity. Key analogs include:
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy’s larger size may improve membrane permeability but could reduce metabolic stability compared to methoxy .
- Ethoxy vs. Methyl : Methyl’s smaller size in antimicrobial analogs () suggests substituent bulk inversely correlates with activity in certain contexts .
- Ethoxy vs. Chloro : Chloro-substituted derivatives (e.g., compound 24 in ) exhibit cytotoxicity, implying electron-withdrawing groups may enhance interactions with cellular targets .
Side Chain Modifications
The nicotinamide moiety distinguishes the target compound from analogs with acetamide, propanamide, or sulfonamide groups:
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates a triazole and pyridazine moiety, which suggests potential for diverse biological activities. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N6O2, with a molecular weight of approximately 318.35 g/mol. Its structure features a triazolo[4,3-b]pyridazine ring linked to a nicotinamide group, which can influence its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It has been identified to target the Receptor Tyrosine Kinase c-Met, which plays a significant role in cell signaling related to growth and survival. This interaction may lead to inhibition of cancer cell proliferation and modulation of inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism likely involves the inhibition of specific kinases involved in cell division and survival pathways.
Antimicrobial Activity
Compounds containing triazole and pyridazine frameworks have shown promising antimicrobial activities. Studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. The presence of the nicotinamide group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
